molecular formula C7H10 B091468 2-Methyl-1,3,5-hexatriene CAS No. 19264-50-7

2-Methyl-1,3,5-hexatriene

Katalognummer: B091468
CAS-Nummer: 19264-50-7
Molekulargewicht: 94.15 g/mol
InChI-Schlüssel: PPWGXYXJMQAWSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1,3,5-hexatriene is an organic compound with the molecular formula C7H10. It is a conjugated triene, meaning it contains three alternating double bonds. This compound is of interest due to its unique structural properties and its role in various chemical reactions, particularly those involving conjugated systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methyl-1,3,5-hexatriene can be synthesized through the thermocatalytic decomposition of 1,3-dioxanes containing a methyl group in the 4 position. This process involves passing the propenyldioxane as a mixture with steam over catalysts such as phosphoric acid deposited on silica gel . The reaction conditions typically involve high temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-1,3,5-hexatriene undergoes various types of reactions, including:

Common Reagents and Conditions:

    Thermal Conditions: Electrocyclic reactions typically occur under thermal conditions, where heat provides the necessary energy for the reaction to proceed.

    Photochemical Conditions: Cycloaddition reactions can be initiated by light, leading to different stereochemical outcomes compared to thermal conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrocyclic reactions can yield cyclic compounds, while cycloaddition reactions can produce various cyclic adducts.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1,3,5-hexatriene has several applications in scientific research:

    Chemistry: It is used as a model compound to study conjugated systems and their reactivity.

    Biology and Medicine: While specific applications in biology and medicine are less documented, the study of its reactivity can contribute to the development of new synthetic pathways for biologically active compounds.

    Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex organic molecules.

Vergleich Mit ähnlichen Verbindungen

    1,3,5-Hexatriene: This compound is similar to 2-Methyl-1,3,5-hexatriene but lacks the methyl group.

    2-Methyl-1,3-butadiene: Another related compound, which has a shorter conjugated system and different reactivity.

Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its reactivity and the outcomes of its chemical reactions. The methyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

19264-50-7

Molekularformel

C7H10

Molekulargewicht

94.15 g/mol

IUPAC-Name

2-methylhexa-1,3,5-triene

InChI

InChI=1S/C7H10/c1-4-5-6-7(2)3/h4-6H,1-2H2,3H3

InChI-Schlüssel

PPWGXYXJMQAWSX-UHFFFAOYSA-N

SMILES

CC(=C)C=CC=C

Isomerische SMILES

CC(=C)/C=C/C=C

Kanonische SMILES

CC(=C)C=CC=C

Synonyme

2-Methyl-1,3,5-hexatriene

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.